O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate
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Overview
Description
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate: , also known by its FEMA number 4901, is a chemical compound recognized for its unique flavor profile, often described as having roasted meat and coffee notes . This compound is used primarily in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate typically involves the reaction of ethyl chloroformate with 3-methylbut-2-en-1-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thiocarbonates depending on the nucleophile used.
Scientific Research Applications
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in the study of flavor chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial
Properties
CAS No. |
2097608-89-2 |
---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
ethyl 3-methylbut-2-enylsulfanylformate |
InChI |
InChI=1S/C8H14O2S/c1-4-10-8(9)11-6-5-7(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
QTXBCPMDGBLOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SCC=C(C)C |
Origin of Product |
United States |
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